molecular formula C4H6Br2N2O5 B14182722 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane CAS No. 834887-54-6

1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane

Cat. No.: B14182722
CAS No.: 834887-54-6
M. Wt: 321.91 g/mol
InChI Key: LMUAZNFRVVMWNC-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine as a brominating agent and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted nitroethanes .

Scientific Research Applications

1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane involves its interaction with molecular targets through its nitro and bromo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include nucleophilic attack on the bromine atoms and reduction of the nitro groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is unique due to its specific combination of bromo and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .

Properties

CAS No.

834887-54-6

Molecular Formula

C4H6Br2N2O5

Molecular Weight

321.91 g/mol

IUPAC Name

1-bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane

InChI

InChI=1S/C4H6Br2N2O5/c5-3(7(9)10)1-13-2-4(6)8(11)12/h3-4H,1-2H2

InChI Key

LMUAZNFRVVMWNC-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])Br)OCC([N+](=O)[O-])Br

Origin of Product

United States

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